molecular formula C12H12N2O2 B2454168 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1171501-41-9

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2454168
CAS No.: 1171501-41-9
M. Wt: 216.24
InChI Key: DYGGJXVTZCRGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, features a five-membered ring with two nitrogen atoms at positions 1 and 2, a phenyl group at position 3, and carboxylic acid at position 4, making it a valuable scaffold for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes are some of the advanced techniques employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both methyl and phenyl groups, along with the carboxylic acid functionality, makes it a versatile scaffold for various applications .

Properties

IUPAC Name

1,5-dimethyl-3-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGGJXVTZCRGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.